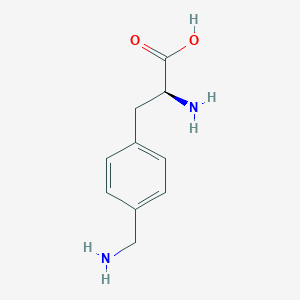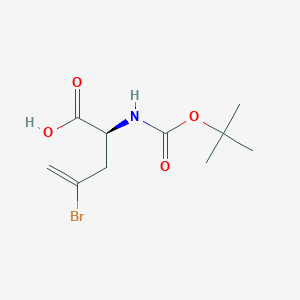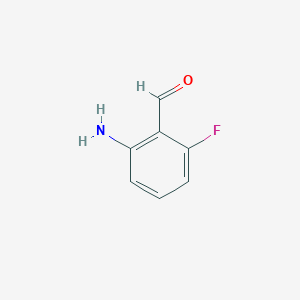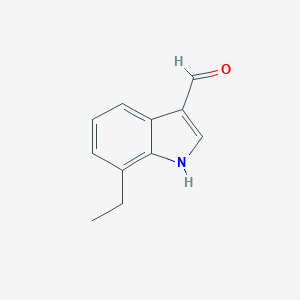
7-Ethyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
“7-Ethyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole-3-carbaldehyde , which is an important precursor for the synthesis of biologically active structures .
Synthesis Analysis
While specific synthesis methods for “7-Ethyl-1H-indole-3-carbaldehyde” are not available, indole-3-carbaldehyde and its derivatives are known to be used in the preparation of various biologically active compounds . They are also important precursors for the synthesis of diverse heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of “7-Ethyl-1H-indole-3-carbaldehyde” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, substituted at the 7-position with an ethyl group and at the 3-position with a formyl group .
Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives, including “7-Ethyl-1H-indole-3-carbaldehyde”, are known to participate in multicomponent reactions (MCRs) . MCRs are a type of chemical reaction in which three or more substrates are combined to form a product .
Physical And Chemical Properties Analysis
“7-Ethyl-1H-indole-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 173.21 .
Wissenschaftliche Forschungsanwendungen
1. Multicomponent Reactions in Chemical Synthesis
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Methods of Application: MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They decrease the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes: The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
2. Biosynthesis of Indole Derivatives in Plants
- Application Summary: Indole-3-carbaldehyde and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
- Methods of Application: The biosynthesis involves the conversion of indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid, thereby releasing cyanide .
- Results or Outcomes: The total accumulation level of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives was found to be similar to that of camalexin, a characteristic phytoalexin, in response to silver nitrate treatment .
3. Antifungal Properties
- Application Summary: Indole-3-carbaldehyde has antifungal properties and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
4. Analgesic Agents
5. Hypoglycemic Agents
6. Anticancer Immunomodulators
- Application Summary: Pyridyl-ethenyl-indoles, a type of indole derivative, can act as potential anticancer immunomodulators .
7. Antibacterial and Antifungal Agents
8. Antiamoebic and Cytotoxic Agents
9. Inhibitors of the Dengue Virus Protease
Safety And Hazards
Zukünftige Richtungen
The future directions for “7-Ethyl-1H-indole-3-carbaldehyde” and similar compounds could involve further exploration of their roles in multicomponent reactions and the synthesis of biologically active structures . This could potentially lead to the development of new pharmaceuticals and other useful compounds.
Eigenschaften
IUPAC Name |
7-ethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNMUOPASFCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356330 | |
| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1H-indole-3-carbaldehyde | |
CAS RN |
154989-45-4 | |
| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



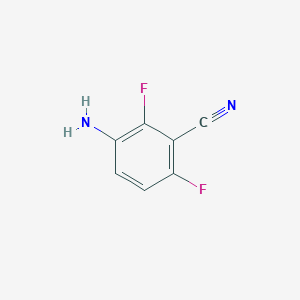
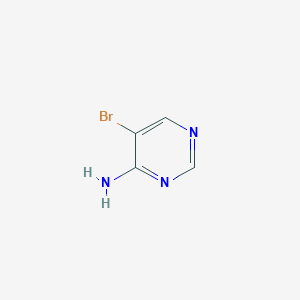
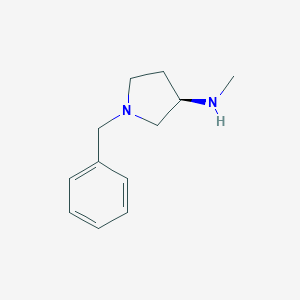
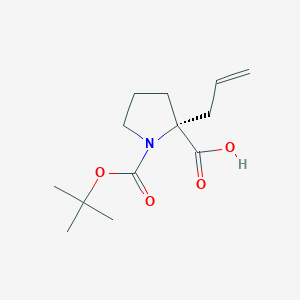
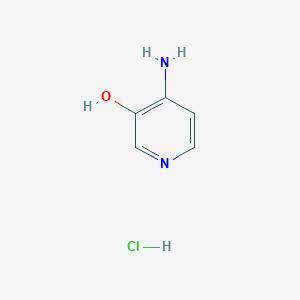
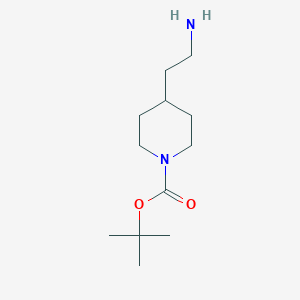
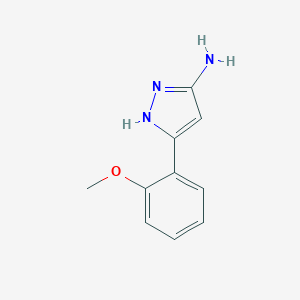


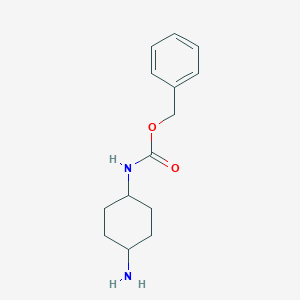
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)
